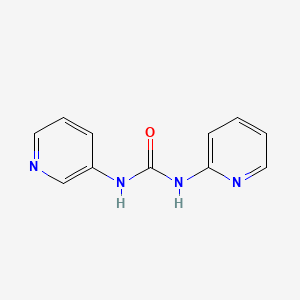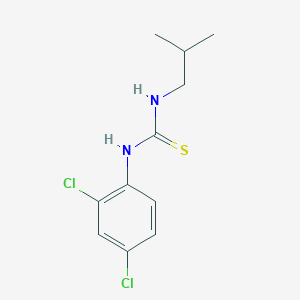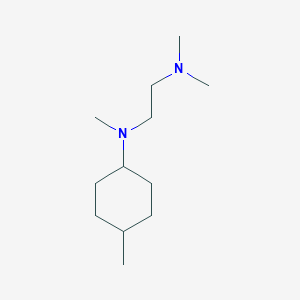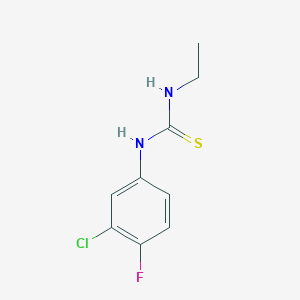
N-2-pyridinyl-N'-3-pyridinylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-pyridinyl-N'-3-pyridinylurea, also known as PP242, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a key regulator of cellular growth and metabolism, and dysregulation of this pathway has been implicated in various diseases, including cancer, metabolic disorders, and neurological disorders. PP242 has shown promise as a potential therapeutic agent for these diseases, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
N-2-pyridinyl-N'-3-pyridinylurea targets the mTOR signaling pathway by binding to the ATP-binding site of mTOR kinase. This binding inhibits the activity of mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which are key regulators of cellular growth and metabolism. Inhibition of mTORC1 and mTORC2 by N-2-pyridinyl-N'-3-pyridinylurea leads to inhibition of protein synthesis, cell cycle progression, and cell survival, and induction of apoptosis.
Biochemical and Physiological Effects
N-2-pyridinyl-N'-3-pyridinylurea has been shown to have various biochemical and physiological effects in different disease models. In cancer, N-2-pyridinyl-N'-3-pyridinylurea has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. N-2-pyridinyl-N'-3-pyridinylurea has also been shown to inhibit angiogenesis and metastasis in cancer models.
In metabolic disorders, N-2-pyridinyl-N'-3-pyridinylurea has been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake and glycogen synthesis in skeletal muscle and liver. N-2-pyridinyl-N'-3-pyridinylurea has also been shown to reduce lipogenesis and increase lipolysis in adipose tissue, leading to reduced adiposity.
In neurological disorders, N-2-pyridinyl-N'-3-pyridinylurea has been shown to reduce neuroinflammation and oxidative stress, and improve synaptic plasticity and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-2-pyridinyl-N'-3-pyridinylurea has several advantages as a tool compound for studying the mTOR pathway. It is a potent and selective inhibitor of mTOR kinase, with IC50 values in the low nanomolar range. N-2-pyridinyl-N'-3-pyridinylurea also has good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.
However, N-2-pyridinyl-N'-3-pyridinylurea also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and toxicity have not been fully evaluated. N-2-pyridinyl-N'-3-pyridinylurea also has some off-target effects, including inhibition of other kinases such as PI3K and DNA-PK.
Direcciones Futuras
There are several future directions for research on N-2-pyridinyl-N'-3-pyridinylurea and the mTOR pathway. One direction is to further elucidate the role of mTOR signaling in various diseases, and to identify new therapeutic targets in this pathway. Another direction is to develop more selective and potent inhibitors of mTOR kinase, with fewer off-target effects. Finally, future research could focus on developing combination therapies using N-2-pyridinyl-N'-3-pyridinylurea and other agents to enhance the efficacy of cancer treatment or metabolic disorder management.
Métodos De Síntesis
N-2-pyridinyl-N'-3-pyridinylurea can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2,6-dichloro-3-nitropyridine, which is then reacted with 3-aminopyridine to form 2,6-dichloro-3-(3-pyridinyl)pyridine. This compound is then reacted with N,N'-diisopropylcarbodiimide and N,N-diethylformamide to form N-2-pyridinyl-N'-3-pyridinylurea.
Aplicaciones Científicas De Investigación
N-2-pyridinyl-N'-3-pyridinylurea has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-2-pyridinyl-N'-3-pyridinylurea has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. N-2-pyridinyl-N'-3-pyridinylurea has also been shown to enhance the efficacy of chemotherapy and radiation therapy in these cancers.
In metabolic disorders, N-2-pyridinyl-N'-3-pyridinylurea has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. N-2-pyridinyl-N'-3-pyridinylurea has also been shown to reduce liver fat accumulation and improve liver function in these models.
In neurological disorders, N-2-pyridinyl-N'-3-pyridinylurea has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.
Propiedades
IUPAC Name |
1-pyridin-2-yl-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11(14-9-4-3-6-12-8-9)15-10-5-1-2-7-13-10/h1-8H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJGLRLNQAOGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354825 |
Source


|
| Record name | 1-pyridin-2-yl-3-pyridin-3-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75322-51-9 |
Source


|
| Record name | 1-pyridin-2-yl-3-pyridin-3-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5820023.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5820039.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)

![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5820061.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5820067.png)
![1-{[(4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5820078.png)




![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)